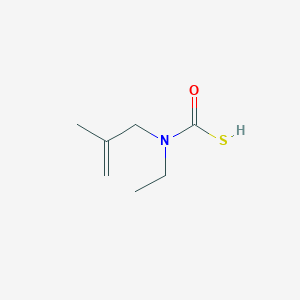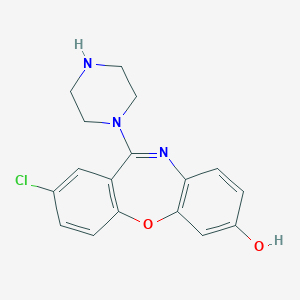
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is a chemical compound with the molecular formula C21H40BrNO2 and a molecular weight of 418.5 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group and a dicyclopentylacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)propylamine with dicyclopentylacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to a tertiary amine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.
Major Products
Oxidation: Formation of diethyl(2-oxoethyl)propylammonium dicyclopentylacetate.
Reduction: Formation of diethyl(2-hydroxyethyl)propylamine.
Substitution: Formation of diethyl(2-hydroxyethyl)propylammonium chloride or iodide.
Scientific Research Applications
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is utilized in various fields of scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-hydroxyethyl)propylammonium chloride
- Diethyl(2-hydroxyethyl)propylammonium iodide
- Diethyl(2-hydroxyethyl)propylammonium acetate
Uniqueness
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is unique due to its dicyclopentylacetate moiety, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs.
Properties
CAS No. |
102571-18-6 |
|---|---|
Molecular Formula |
C21H40BrNO2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Canonical SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Synonyms |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate](/img/structure/B25577.png)






![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
